

5-Formyl-2-thiopheneboronic acid structural analysis

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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762

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An In-depth Technical Guide to the Structural Analysis of **5-Formyl-2-thiopheneboronic acid**

Executive Summary: **5-Formyl-2-thiopheneboronic acid** is a bifunctional organoboron compound featuring a thiophene ring substituted with both a formyl and a boronic acid group. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential in the development of novel materials and pharmaceutical agents, necessitate a thorough understanding of its structural characteristics.^{[1][2]} This guide provides a comprehensive structural analysis, consolidating data from spectroscopic and analytical techniques. It is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and a summary of key structural data to facilitate its application in scientific research.

Physicochemical and Spectroscopic Properties

5-Formyl-2-thiopheneboronic acid is typically a white to off-white crystalline solid.^[3] Its fundamental properties are crucial for its handling, storage, and application in chemical reactions. The compound is soluble in solvents like methanol and is sensitive to air.^[3]

Table 1: Physicochemical Properties of **5-Formyl-2-thiopheneboronic acid**

Property	Value	Reference
CAS Number	4347-33-5	[3][4]
Molecular Formula	C ₅ H ₅ BO ₃ S	[4][5]
Molecular Weight	155.97 g/mol	[4][5]
Appearance	White powder or crystals	[3]
Melting Point	132-135 °C	[3][5][6]
IUPAC Name	(5-formylthiophen-2-yl)boronic acid	[4]

| Solubility | Soluble in Methanol |[3] |

Spectroscopic Data Analysis

Spectroscopic methods are essential for confirming the molecular structure of **5-Formyl-2-thiopheneboronic acid**. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution.[7][8] For **5-Formyl-2-thiopheneboronic acid**, ¹H NMR provides information on the chemical environment of the protons on the thiophene ring and the aldehyde, while ¹³C NMR identifies the carbon skeleton.

Table 2: ¹H and ¹³C NMR Spectral Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~9.8	s	Aldehyde proton (-CHO)
	~7.8	d	Thiophene ring proton
	~7.6	d	Thiophene ring proton
	~5.5	br s	Boronic acid protons (-B(OH) ₂)
^{13}C NMR	~184	-	Aldehyde carbonyl carbon (C=O)
	~150	-	Thiophene ring carbon (C-B)
	~144	-	Thiophene ring carbon (C-CHO)
	~138	-	Thiophene ring carbon (CH)
	~128	-	Thiophene ring carbon (CH)

Note: Exact chemical shifts can vary based on the solvent and concentration used. The data presented is a representative summary based on publicly available spectra.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[4\]](#) Key vibrational frequencies confirm the presence of the aldehyde, boronic acid, and thiophene groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-3100	Broad	O-H stretch (from B(OH) ₂)
~1660	Strong	C=O stretch (from aldehyde)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch
~800-600	Medium	C-S stretch (in thiophene ring)

Source: Data compiled from spectral information available on PubChem and SpectraBase.[\[4\]](#)
[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For **5-Formyl-2-thiopheneboronic acid**, the molecular ion peak [M]⁺ would be expected at m/z ≈ 156.

Crystallographic and Computational Analysis

X-ray Crystallography

While a specific, publicly available crystal structure for **5-formyl-2-thiopheneboronic acid** was not identified in the surveyed literature, the crystallographic behavior of boronic acids is well-documented.[\[11\]](#)[\[12\]](#) Typically, arylboronic acids form hydrogen-bonded dimers in the solid state, with a characteristic R²₂(8) graph set motif.[\[12\]](#) This involves intermolecular hydrogen bonds between the hydroxyl groups of two boronic acid moieties. The presence of the polar formyl group may introduce additional intermolecular interactions, such as C-H...O hydrogen bonds, influencing the crystal packing.[\[12\]](#) X-ray analysis of related benzo[b]thiophen-2-ylboronic acids shows the boron atom can adopt a tetrahedral geometry when interacting with biological targets.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules.^[15] For **5-Formyl-2-thiopheneboronic acid**, DFT calculations can be used to:

- Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the gas phase.
- Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies to aid in experimental data assignment.
- Analyze Electronic Properties: Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactivity.^[15]

Experimental Protocols

Synthesis of 5-Formyl-2-thiopheneboronic acid

A common synthetic route involves the lithiation of a protected 2-bromothiophene followed by reaction with a trialkyl borate and subsequent deprotection and hydrolysis. A general procedure is outlined below.

- Protection: Protect the aldehyde of 2-bromo-5-formylthiophene, for example, by forming a diethyl acetal.
- Lithiation: Dissolve the protected starting material in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
- Add a strong base, such as n-butyllithium, dropwise to perform a lithium-halogen exchange.
- Borylation: Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C.
- Hydrolysis: Allow the mixture to warm to room temperature, then quench with an acidic aqueous solution (e.g., 1M HCl).
- Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure. The crude product can be

purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

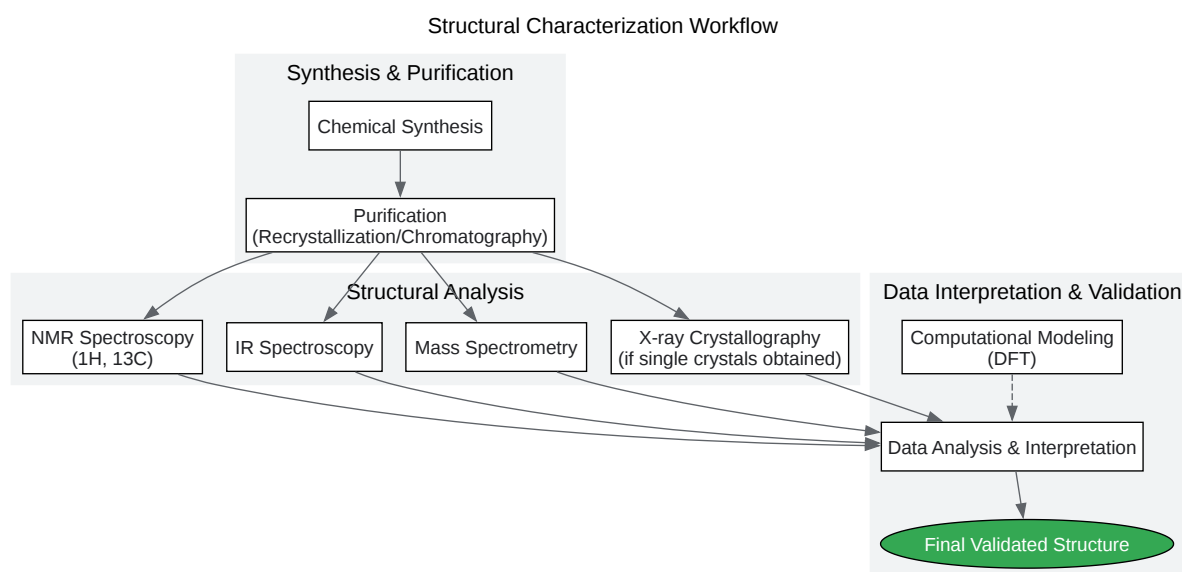
- **Sample Preparation:** Dissolve 5-10 mg of **5-Formyl-2-thiopheneboronic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **Data Acquisition:** Record 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[16\]](#)
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the 1H NMR spectrum to determine proton ratios and analyze splitting patterns to deduce coupling information. Assign peaks in both 1H and ^{13}C spectra to the corresponding atoms in the molecule.

X-ray Crystallography Protocol

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- **Crystal Mounting:** Select a high-quality single crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[\[17\]](#)
- **Structure Solution and Refinement:** Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[\[17\]](#) Build a molecular model into the electron density and refine the atomic positions and thermal parameters against the experimental data.

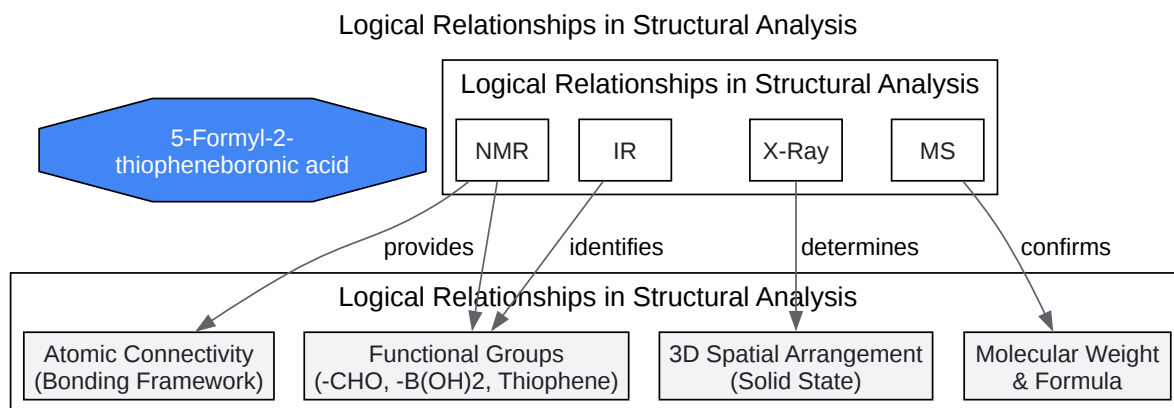
Visualization of Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and application of **5-Formyl-2-thiopheneboronic acid**.



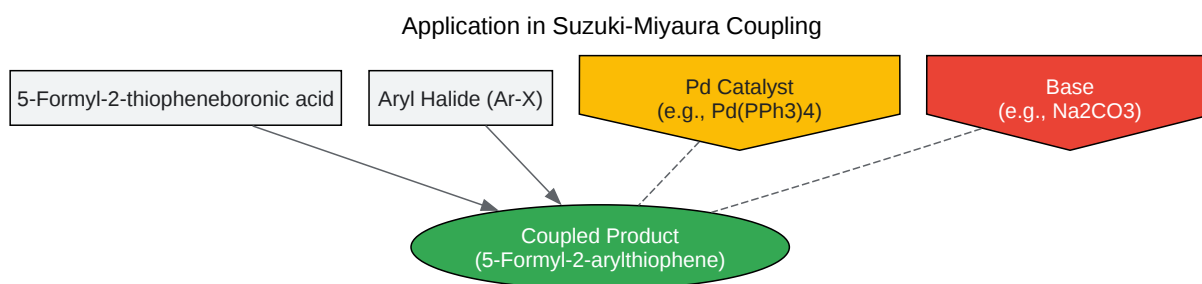
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Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation of **5-Formyl-2-thiopheneboronic acid**.



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Caption: A diagram showing the relationship between analytical techniques and the specific structural information they provide for the target molecule.



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Caption: A simplified representation of the role of **5-Formyl-2-thiopheneboronic acid** in a Suzuki-Miyaura cross-coupling reaction.

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